molecular formula C9H8BrFO2 B1374662 (7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol CAS No. 852111-54-7

(7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol

Cat. No.: B1374662
CAS No.: 852111-54-7
M. Wt: 247.06 g/mol
InChI Key: PZMRWQRFKVPWRR-UHFFFAOYSA-N
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Description

(7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used as scaffolds in drug discovery. This compound, in particular, has a unique structure that includes bromine and fluorine substituents, which can influence its chemical reactivity and biological properties.

Preparation Methods

The synthesis of (7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluorophenol and 2,3-dihydrobenzofuran.

    Bromination and Fluorination: The phenol group is first brominated and fluorinated under controlled conditions to introduce the bromine and fluorine atoms at the desired positions.

    Cyclization: The brominated and fluorinated phenol is then subjected to cyclization reactions to form the benzofuran ring.

    Methanol Addition: Finally, the benzofuran derivative is reacted with formaldehyde and a reducing agent to introduce the methanol group at the 2-position.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

(7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol can undergo various chemical reactions:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules. These reactions typically require palladium catalysts and appropriate ligands.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways, particularly those involving halogenated benzofurans.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may also interfere with cellular processes such as signal transduction, gene expression, and protein synthesis, contributing to its biological effects.

Comparison with Similar Compounds

(7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol can be compared with other similar compounds such as:

    (7-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanol: Lacks the fluorine substituent, which may result in different chemical reactivity and biological activity.

    (5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol: Lacks the bromine substituent, which can affect its overall properties.

    (7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-2-yl)methanol:

The uniqueness of this compound lies in its specific combination of bromine and fluorine substituents, which can impart distinct properties and make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(7-bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c10-8-3-6(11)1-5-2-7(4-12)13-9(5)8/h1,3,7,12H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMRWQRFKVPWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=C(C=C2Br)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Treatment of 2-allyl-6-bromo-4-fluorophenol (25.1 g, 0.109 mol) with 3-chloroperoxybenzoic acid (77%, 56.24 g, 0.326 mol) followed by potassium carbonate (62.19 g, 0.45 mol) generally according to the procedure described for Intermediate 9 provided 20.98 g (78%) of (±)-(7-bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol as a white solid. Rf=0.54 (silica, ethyl acetate:hexanes 1:1); mp 53-57° C.; Anal. calcd. for C9H8BrFO2.0.1 C4H8O2: C, 44.13; H, 3.47. Found: C, 44.17; H, 3.16.
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
56.24 g
Type
reactant
Reaction Step Two
Quantity
62.19 g
Type
reactant
Reaction Step Three
[Compound]
Name
Intermediate 9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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